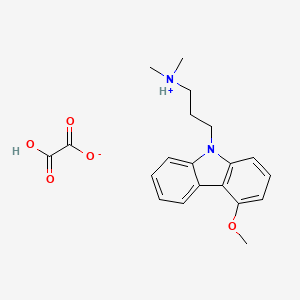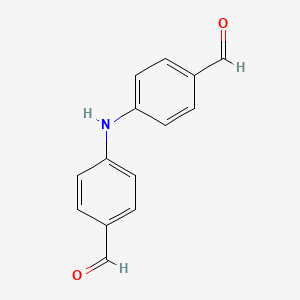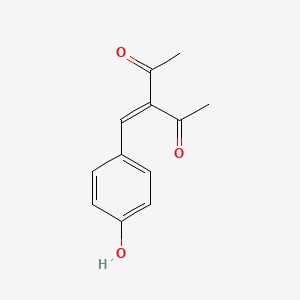
Carbazole, 9-(3-dimethylaminopropyl)-4-methoxy-, oxalate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Carbazole, 9-(3-dimethylaminopropyl)-4-methoxy-, oxalate is a derivative of carbazole, a heterocyclic aromatic organic compound. Carbazole and its derivatives have garnered significant attention due to their versatile applications in various fields, including optoelectronics, pharmaceuticals, and materials science. The oxalate form of this compound is particularly interesting due to its enhanced solubility and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Carbazole, 9-(3-dimethylaminopropyl)-4-methoxy-, oxalate typically involves multiple steps The initial step often includes the functionalization of carbazole at the 9-position with a 3-dimethylaminopropyl group This can be achieved through nucleophilic substitution reactions using appropriate alkylating agents
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The final step involves the formation of the oxalate salt, which enhances the compound’s solubility and stability for various applications.
Chemical Reactions Analysis
Types of Reactions
Carbazole, 9-(3-dimethylaminopropyl)-4-methoxy-, oxalate undergoes several types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or silver oxide, leading to the formation of various oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acetone, silver oxide.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkylating agents for nucleophilic substitution, methoxy-containing reagents for electrophilic substitution.
Major Products Formed
Scientific Research Applications
Carbazole, 9-(3-dimethylaminopropyl)-4-methoxy-, oxalate has a wide range of scientific research applications:
Chemistry: Used as a precursor in the synthesis of advanced materials and polymers.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the production of optoelectronic devices, such as organic light-emitting diodes (OLEDs) and photovoltaic cells.
Mechanism of Action
The mechanism of action of Carbazole, 9-(3-dimethylaminopropyl)-4-methoxy-, oxalate involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to interact with various enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular processes, such as signal transduction, gene expression, and metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
Carbazole: The parent compound, known for its aromatic properties and applications in optoelectronics.
9-Ethylcarbazole: A derivative with similar applications but different solubility and stability profiles.
4-Methoxycarbazole: Another derivative with distinct electronic properties due to the methoxy group.
Uniqueness
Carbazole, 9-(3-dimethylaminopropyl)-4-methoxy-, oxalate stands out due to its unique combination of functional groups, which confer enhanced solubility, stability, and a broad range of applications. Its oxalate form further improves its usability in various scientific and industrial contexts.
Properties
CAS No. |
41734-85-4 |
|---|---|
Molecular Formula |
C20H24N2O5 |
Molecular Weight |
372.4 g/mol |
IUPAC Name |
2-hydroxy-2-oxoacetate;3-(4-methoxycarbazol-9-yl)propyl-dimethylazanium |
InChI |
InChI=1S/C18H22N2O.C2H2O4/c1-19(2)12-7-13-20-15-9-5-4-8-14(15)18-16(20)10-6-11-17(18)21-3;3-1(4)2(5)6/h4-6,8-11H,7,12-13H2,1-3H3;(H,3,4)(H,5,6) |
InChI Key |
WLKAPQROLQEIEH-UHFFFAOYSA-N |
Canonical SMILES |
C[NH+](C)CCCN1C2=C(C3=CC=CC=C31)C(=CC=C2)OC.C(=O)(C(=O)[O-])O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![5-[(2E)-2-[1-[(E)-6-hydroxy-6-methylhept-3-en-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-2-methylidenecyclohexane-1,3-diol](/img/structure/B13738966.png)


![diethyl-[2-(9-hydroxyfluorene-9-carbonyl)oxyethyl]azanium;chloride](/img/structure/B13738987.png)




![(2S)-2-[(5-benzhydrylfuran-2-carbonyl)amino]-5-(diaminomethylideneamino)pentanoic acid](/img/structure/B13739018.png)


